

Spectral Analysis of 2-Chloro-6-methoxy-3-nitropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-methoxy-3-nitropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound **2-Chloro-6-methoxy-3-nitropyridine** (CAS No: 38533-61-8). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering key data for the identification, characterization, and quality control of this important chemical intermediate.

Compound Overview

2-Chloro-6-methoxy-3-nitropyridine is a substituted pyridine derivative frequently utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its specific arrangement of chloro, methoxy, and nitro functional groups on the pyridine ring allows for diverse chemical modifications. Accurate spectral analysis is paramount for confirming its structure and purity.

Table 1: Chemical and Physical Properties

Property	Value	Reference
CAS Number	38533-61-8	[1]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₃	[1]
Molecular Weight	188.57 g/mol	[1][2]
Appearance	Pale yellow to yellow solid/powder	[3]
Melting Point	78-80 °C	[4]
Exact Mass	187.998871 Da	[5]

Spectroscopic Data

The following sections detail the available spectroscopic data for **2-Chloro-6-methoxy-3-nitropyridine**. For certain analyses, complete experimental data sets are not publicly available; in these cases, expected spectral characteristics are discussed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of **2-Chloro-6-methoxy-3-nitropyridine** shows distinct signals corresponding to the aromatic protons and the methoxy group protons.

Table 2: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.24 - 8.37	m	1H	Aromatic H
7.05 - 7.07	m	1H	Aromatic H
4.15	s	3H	-OCH ₃

Solvent: CDCl₃, Frequency: 300 MHz[4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule. While spectral data for this compound is noted in several databases, specific, experimentally determined chemical shift values are not publicly available at this time.^[2]^[6] Based on the structure, six distinct carbon signals are expected.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The exact mass provides strong evidence for the molecular formula.

Table 3: Mass Spectrometry Data

Parameter	Value	Reference
Molecular Weight	188.57	^[1] ^[2]
Monoisotopic Mass	187.998871 Da	^[5]

Detailed fragmentation patterns for **2-Chloro-6-methoxy-3-nitropyridine** are not readily available in public spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **2-Chloro-6-methoxy-3-nitropyridine** is expected to show characteristic absorption bands for the nitro, methoxy, and chloro-substituted aromatic pyridine groups.

Table 4: Infrared (IR) Spectral Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~1530 & ~1350	Asymmetric & Symmetric Stretch	Nitro (NO ₂)
~1069	O-C Stretch (Calculated, DFT)	Methoxy (-OCH ₃)
~1041	O-C Stretch (Calculated, HF/6-31+G(d,p))	Methoxy (-OCH ₃)
~3100-3000	C-H Stretch	Aromatic Ring
~1600-1450	C=C & C=N Stretch	Aromatic Ring
~800-600	C-Cl Stretch	Chloro Group

Note: The listed values for the nitro, aromatic, and chloro groups are typical ranges. The methoxy stretching vibrations are based on computational analysis as reported by ChemicalBook.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

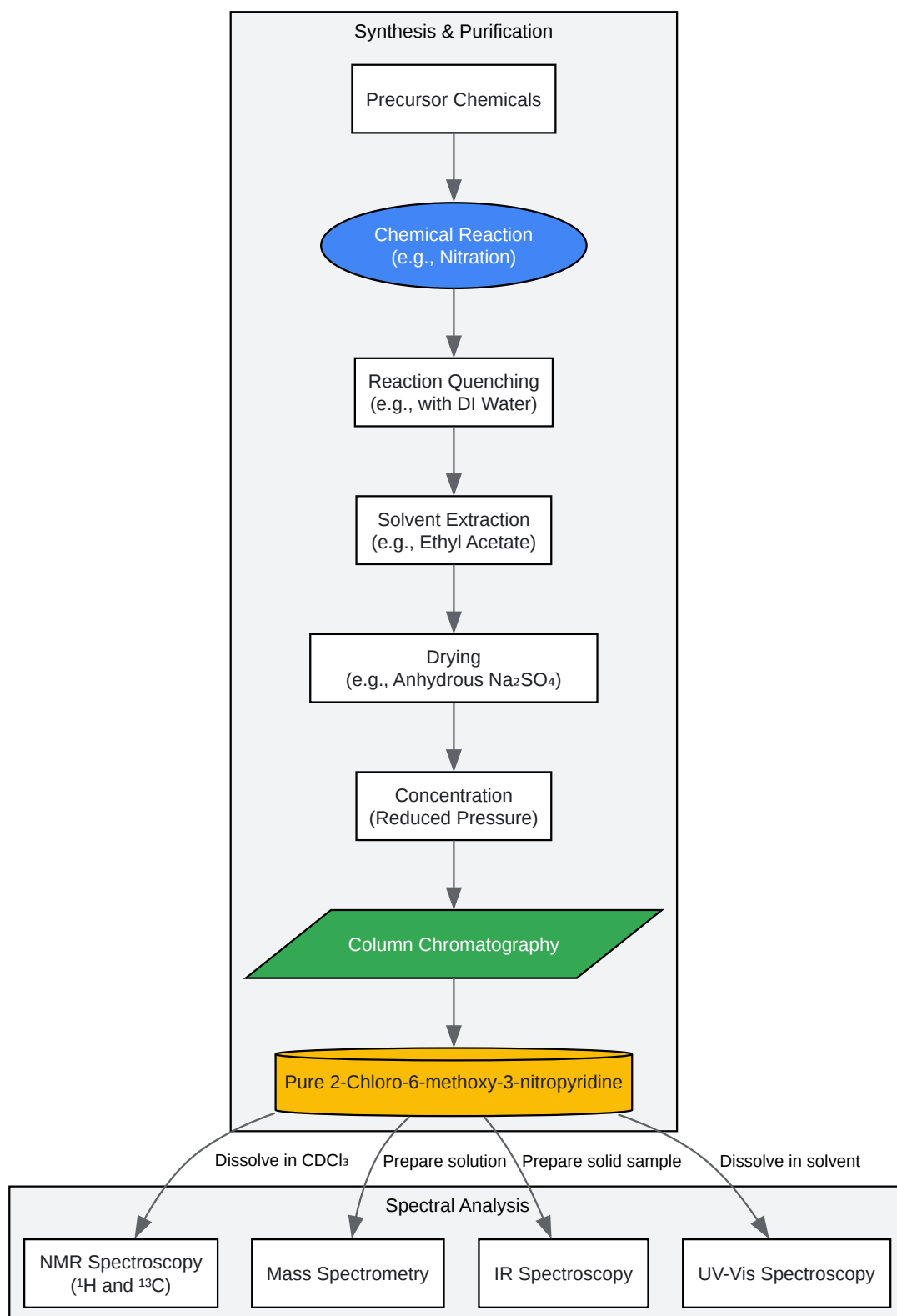
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Experimental UV-Vis absorption data (λ_{max}) for **2-Chloro-6-methoxy-3-nitropyridine** is not currently available in public databases. The conjugated nitropyridine system is expected to show absorption in the UV region.

Experimental Methodologies

Detailed experimental protocols for the acquisition of the spectral data presented are crucial for reproducibility. As specific literature protocols for this compound are not available, the following sections describe standardized, widely accepted methodologies.

Synthesis and Purification Workflow

The quality of spectral data is directly dependent on the purity of the sample. The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectral analysis of **2-Chloro-6-methoxy-3-nitropyridine**.



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Workflow for Synthesis and Spectral Analysis

NMR Spectroscopy Protocol

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **^1H NMR Acquisition:**
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
 - Use a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
- **Instrumentation:** Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

- Data Acquisition:
 - Infuse the sample solution directly into the ion source or inject it via an HPLC system.
 - Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode would likely show the $[M+H]^+$ ion.
 - Perform a full scan analysis to determine the parent ion's mass-to-charge ratio (m/z).
 - If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

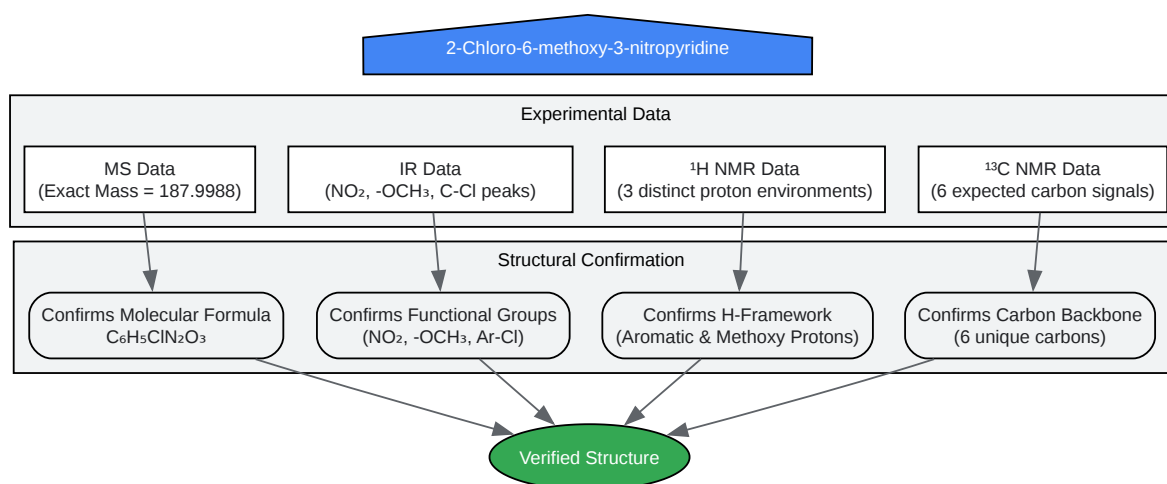
FT-IR Spectroscopy Protocol

For solid samples, one of the following methods is typically used:

- Attenuated Total Reflectance (ATR):
 - Ensure the ATR crystal is clean by taking a background spectrum.
 - Place a small amount of the powdered sample directly onto the crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Collect the spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$.
- KBr Pellet Method:
 - Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
 - Place the pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.

Logical Relationships in Spectral Interpretation

The interpretation of spectral data relies on the logical correlation of different pieces of information to confirm the molecular structure.



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Logical Flow for Structural Verification

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